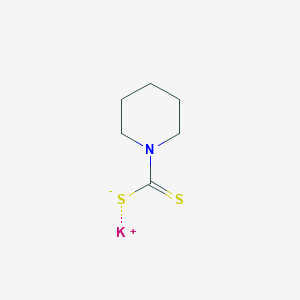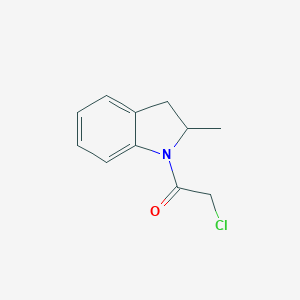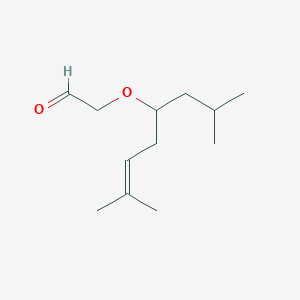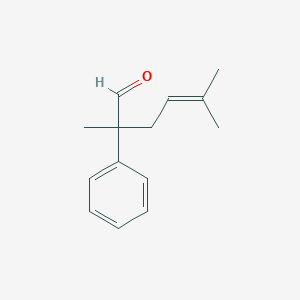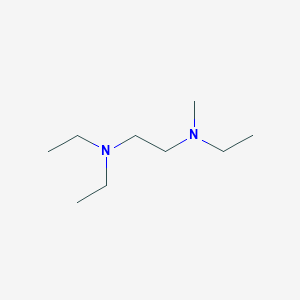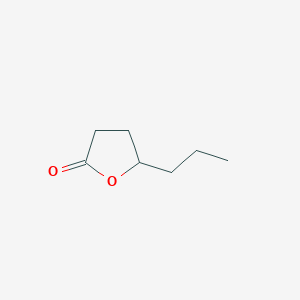
γ-庚内酯
描述
Gamma-Heptalactone, also known as γ-Heptalactone, is a compound of interest in various scientific studies due to its structural and chemical properties. It is a part of the lactone family, a group of cyclic esters commonly found in nature and used in various applications.
Synthesis Analysis
The synthesis of lactones, including gamma-lactones like gamma-Heptalactone, involves various methods. Shi Hong-yun (2004) describes the synthesis of γ-Decalactone, a related compound, using 1-heptanol and methyl acrylate with di-tert-butyl peroxide as a catalyst under specific conditions, yielding a 75.5% product (Shi, 2004). Similarly, Xu and Rozners (2005) developed an efficient asymmetric synthesis of enantiomerically pure trans-3,4-dialkyl-gamma-lactones, which are structurally related to gamma-Heptalactone (Xu & Rozners, 2005).
Molecular Structure Analysis
Gamma-Heptalactone's molecular structure is characterized by a seven-membered lactone ring. Park et al. (2008) conducted structural analysis using NMR spectroscopy, revealing insights into the molecular arrangement and hydrogen bonding in gamma-amino acid derivatives, which are relevant to understanding the structure of gamma-Heptalactone (Park et al., 2008).
Chemical Reactions and Properties
Lactones like gamma-Heptalactone undergo various chemical reactions due to their cyclic ester structure. Seitz and Reiser (2005) discussed the synthesis of polycyclic gamma-butyrolactone natural products, highlighting the versatility of lactones in chemical synthesis (Seitz & Reiser, 2005).
Physical Properties Analysis
The physical properties of lactones like gamma-Heptalactone are influenced by their molecular structure. For instance, Ferris and Went (2012) synthesized various gamma-hydroxybutyrate salts from gamma-butyrolactone, demonstrating the physical characteristics of these compounds under different conditions (Ferris & Went, 2012).
Chemical Properties Analysis
Gamma-Heptalactone's chemical properties are shaped by its lactone ring. Schlewer, Stampf, and Benezra (1980) explored the allergenic properties of alpha-methylene-gamma-butyrolactones, shedding light on the reactivity of lactone structures (Schlewer et al., 1980).
科学研究应用
增强真菌代谢产物产量:发现 γ-庚内酯能显著增强在亚洲国家广泛使用的真菌红曲霉中单红曲素和莫纳可林 K 的产量。它增加了这些代谢产物的产量,并上调了生物合成基因的表达,表明其在代谢产物生产的工业应用中具有潜力 (Shi et al., 2022)。
刺激群体感应抑制细菌:在马铃薯(茄属植物膨大茎)的水培根际中,γ-庚内酯有效地刺激了群体感应抑制细菌种群的生长。这些细菌可以降解某些植物病原体的群体感应信号,为针对植物病原体的生物防治提供了一种潜在策略 (Tannières et al., 2012)。
烟曲霉中的群体感应:γ-庚内酯在烟曲霉中充当群体感应分子。它调节生长和次级代谢产物的产生,在不同的细胞密度下改变生物体行为。这项研究提供了对微生物通讯机制及其潜在应用的见解 (Williams et al., 2012)。
有益细菌的生物刺激:γ-庚内酯被确认为一种生物刺激剂,可促进有益细菌对植物根部的定植。这种方法可用于改善生物防治剂对根部的定植,展示其在农业和环境生物技术中的潜力 (Cirou et al., 2011)。
淀粉包合络合物:研究了 γ-庚内酯与淀粉形成包合络合物的 ability,表明它影响淀粉-内酯络合物的络合能力和热稳定性。这一发现对食品科学有影响,特别是在风味包埋和控释方面 (Heinemann et al., 2001)。
作用机制
Target of Action
Gamma-Heptalactone primarily targets microbial cells , particularly fungi such as Aspergillus nidulans . It acts as a quorum-sensing molecule , which means it plays a crucial role in monitoring the population density of microbial cells .
Mode of Action
The mode of action of Gamma-Heptalactone involves its function as a quorum-sensing molecule. Quorum sensing is a mechanism that allows microbial cells to sense their population density. When the concentration of quorum-sensing molecules like Gamma-Heptalactone reaches a certain threshold, it triggers a change in the gene expression of the entire population . This change in gene expression can alter the behavior of the organism, such as growth and secondary metabolite production .
Biochemical Pathways
Gamma-Heptalactone affects the biochemical pathways related to the growth and secondary metabolite production of Aspergillus nidulans. It has been shown to induce an earlier deceleration phase and a decrease in the final cell dry weight . It also resulted in an increase in the expression of the ipnA::lacZ reporter gene construct, which is a marker for penicillin production .
Pharmacokinetics
It is produced by Aspergillus nidulans at high cell density and can alter the organism’s behavior at low cell density .
Result of Action
The action of Gamma-Heptalactone results in significant changes in the behavior of Aspergillus nidulans. It abolishes the lag phase of growth, induces an earlier deceleration phase, decreases the final cell dry weight, and increases the expression of the ipnA::lacZ reporter gene construct . These changes suggest that Gamma-Heptalactone plays a crucial role in regulating the growth and secondary metabolite production of this organism .
Action Environment
The action of Gamma-Heptalactone is influenced by the environmental conditions, particularly the cell density of the microbial population. It is produced at high cell density and can alter the organism’s behavior at low cell density . This suggests that the efficacy and stability of Gamma-Heptalactone are likely to be influenced by factors such as the population density of the microbial cells and the surrounding environmental conditions .
安全和危害
Gamma-Heptalactone should not be handled or stored near an open flame, heat or other sources of ignition. It is recommended to take precautionary measures against static discharges. All equipment used when handling the product must be grounded. Avoid breathing vapor. Avoid contact with eyes, skin, and clothing. Avoid prolonged exposure. Wash thoroughly after handling .
未来方向
属性
IUPAC Name |
5-propyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSVVMPLPMNWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047611 | |
| Record name | gamma-Heptalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS], colourless, slightly oily liquid with a coconut, sweet, malty, caramel odour | |
| Record name | gamma-Heptalactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | gamma-Heptalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
miscible with alcohol and most fixed oils | |
| Record name | gamma-Heptalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997-1.004 (20°) | |
| Record name | gamma-Heptalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
105-21-5, 57129-71-2 | |
| Record name | γ-Heptalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Heptalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Heptalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptan-4-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-HEPTALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIN3U7DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydro-5-propyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of gamma-Heptalactone in agriculture?
A1: Gamma-Heptalactone shows promise as a biostimulant for beneficial bacteria in agricultural settings [, ]. Specifically, it promotes the growth of Rhodococcus erythropolis, a bacterium known to degrade N-acylhomoserine lactones (AHLs) [, ]. AHLs are signaling molecules used by certain plant pathogens, like Pectobacterium, to regulate their virulence. By encouraging the growth of R. erythropolis, gamma-Heptalactone could potentially disrupt this signaling process and help protect crops like potatoes from disease [, ].
Q2: How does gamma-Heptalactone interact with Rhodococcus erythropolis?
A2: Research suggests that R. erythropolis can utilize gamma-Heptalactone as a carbon source, leading to its rapid degradation in the rhizosphere []. This assimilation likely contributes to the increased growth and root colonization observed in R. erythropolis populations treated with gamma-Heptalactone [, ].
Q3: Beyond its potential in agriculture, what other applications does gamma-Heptalactone have?
A3: Gamma-Heptalactone is a known flavor and fragrance compound. Research indicates its potential for modulating food aroma profiles [, ]. For instance, it's been identified as a component in rose-type cigarette essences to enhance aroma [] and in tobacco essences to enhance the natural aromatic characteristics []. In cheese, studies have explored its contribution to specific aroma profiles [].
Q4: Does gamma-Heptalactone form complexes with starch?
A4: While starch, particularly amylose, can form inclusion complexes with various ligands, gamma-Heptalactone shows limited complexing ability []. This is likely due to its relatively short linear chain compared to other lactones that effectively form complexes with starch [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






